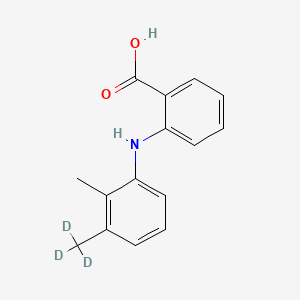
1-Bromo-2,3,5-trichlorobenzene-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3,5-trichlorobenzene-d2 is a deuterium-labeled derivative of 1-Bromo-2,3,5-trichlorobenzene. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and analysis of the compound in various reactions and processes, making it a valuable tool for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2,3,5-trichlorobenzene-d2 typically involves the bromination and chlorination of benzene derivatives. One common method involves the bromination of 1,2,3-trichlorobenzene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like phosphorus oxychloride (POCl3) in a solvent such as dichloromethane (DCM) . The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and quality. The crude product is typically purified using techniques such as silica gel chromatography to remove impurities and obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3,5-trichlorobenzene-d2 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3,5-trichlorobenzene-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies due to its deuterium labeling.
Biology: Employed in metabolic studies to track the compound’s distribution and transformation in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterium-labeled drugs.
Industry: Applied in the synthesis of various industrial chemicals and intermediates
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3,5-trichlorobenzene-d2 involves its interaction with molecular targets through electrophilic aromatic substitution. The deuterium labeling allows for the tracking of the compound in various reactions, providing insights into its behavior and transformation. The compound’s effects are mediated through its interaction with specific molecular pathways and targets, which can be studied using various analytical techniques .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Bromo-2,3,4-trichlorobenzene
- 1-Bromo-2,4,5-trichlorobenzene
- 1-Bromo-3,4,5-trichlorobenzene
Uniqueness
1-Bromo-2,3,5-trichlorobenzene-d2 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. This labeling allows for more precise tracking and analysis in scientific research, making it a valuable tool for researchers. The presence of deuterium can also affect the compound’s pharmacokinetic and metabolic profiles, providing additional insights into its behavior .
Eigenschaften
Molekularformel |
C6H2BrCl3 |
|---|---|
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-bromo-2,3,5-trichloro-4,6-dideuteriobenzene |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H/i1D,2D |
InChI-Schlüssel |
WOIGJFAVHOCDDW-QDNHWIQGSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1Cl)Cl)Br)[2H])Cl |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydroxy-2-[2-(4-methoxyphenyl)ethyl]-5,6,7,8-tetrahydrochromen-4-one](/img/structure/B12310209.png)

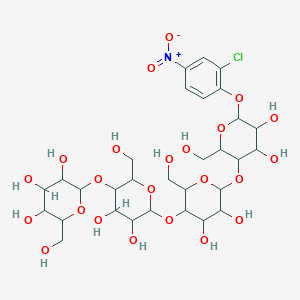
![1-[(1R)-1-azidoethyl]-2,4-difluorobenzene](/img/structure/B12310216.png)
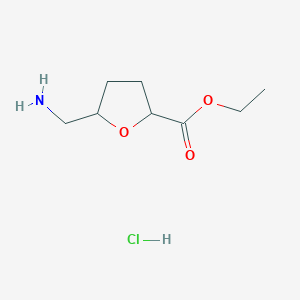
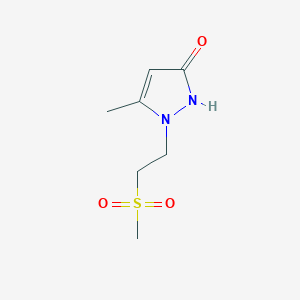
![2-Azabicyclo[4.1.0]heptan-1-ylmethanol hydrochloride, cis](/img/structure/B12310242.png)
![(E)-17-[1,3-di(octadecanoyloxy)propan-2-yloxycarbonyl]-19-octadecanoyloxy-18-(octadecanoyloxymethyl)nonadec-9-enoic acid](/img/structure/B12310249.png)
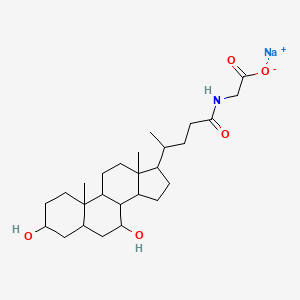
![8a-[4,5-Diacetyloxy-3-[5-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12310251.png)


![3-[(2-Aminoethyl)amino]-pentanoic acid](/img/structure/B12310273.png)
